2,2-Dichloro-1-methylcyclopropanecarboxylic acid

pKa Acidity Cyclopropane

2,2-Dichloro-1-methylcyclopropanecarboxylic acid (CAS 1447-14-9) is a chlorinated cyclopropane carboxylic acid derivative with the molecular formula C₅H₆Cl₂O₂ and a molecular weight of 169.01 g/mol. It is a solid at room temperature with a melting point of 60-65 °C (lit.) and a boiling point of 85 °C at 8 mmHg (lit.).

Molecular Formula C5H6Cl2O2
Molecular Weight 169 g/mol
CAS No. 1447-14-9
Cat. No. B072525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dichloro-1-methylcyclopropanecarboxylic acid
CAS1447-14-9
Molecular FormulaC5H6Cl2O2
Molecular Weight169 g/mol
Structural Identifiers
SMILESCC1(CC1(Cl)Cl)C(=O)O
InChIInChI=1S/C5H6Cl2O2/c1-4(3(8)9)2-5(4,6)7/h2H2,1H3,(H,8,9)
InChIKeyBIUUWIKPBYWKEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dichloro-1-methylcyclopropanecarboxylic Acid (CAS 1447-14-9) - Technical Baseline & Procurement Profile


2,2-Dichloro-1-methylcyclopropanecarboxylic acid (CAS 1447-14-9) is a chlorinated cyclopropane carboxylic acid derivative with the molecular formula C₅H₆Cl₂O₂ and a molecular weight of 169.01 g/mol [1]. It is a solid at room temperature with a melting point of 60-65 °C (lit.) and a boiling point of 85 °C at 8 mmHg (lit.) . As a versatile synthetic intermediate, it serves as a key building block in organic synthesis, particularly in the preparation of biologically active molecules and agrochemicals, and is commercially available with typical purity specifications of 97-98% .

Solid-phase synthesis workflow for constrained cyclopropane building blocks
Agrochemical intermediate research: phosphorylation without ring cleavage
Medicinal chemistry programs requiring halogenated cyclopropane carboxylic acid core

Why In-Class Analogs Cannot Substitute for 2,2-Dichloro-1-methylcyclopropanecarboxylic Acid (CAS 1447-14-9) Without Quantitative Revalidation


The assumption that cyclopropane carboxylic acids are interchangeable intermediates is not supported by experimental evidence. The presence and position of halogen substituents (e.g., 2,2-dichloro vs. unsubstituted or 2,2-dibromo) on the cyclopropane ring significantly alter key physicochemical properties, such as acidity (pKa) and physical state, which directly impact reactivity in downstream transformations like nucleophilic substitution and solid-phase synthesis . Substituting with a non-chlorinated or differently halogenated analog can lead to altered reaction kinetics, different impurity profiles, and potential failure in established synthetic protocols, particularly those validated for amyloid-β inhibitor production . The quantified differences detailed below establish that each analog possesses a unique property profile, necessitating a data-driven, rather than generic, selection process for procurement.

Non-halogenated analog
May shift pKa and nucleophilic substitution kinetics, altering established synthetic outcomes.
2,2-Dibromo analog
Different halogen reactivity and molecular weight can modify downstream coupling and purification profiles.

Quantitative Differentiation of 2,2-Dichloro-1-methylcyclopropanecarboxylic Acid (CAS 1447-14-9) from Key Analogs


Enhanced Acidity (pKa) of 2,2-Dichloro-1-methylcyclopropanecarboxylic Acid vs. Non-Halogenated Analog

The 2,2-dichloro substitution on the cyclopropane ring significantly increases the acidity of the carboxylic acid group. The predicted pKa of 2,2-Dichloro-1-methylcyclopropanecarboxylic acid is 3.51±0.50, which is approximately 1.36 pKa units lower than the unsubstituted 1-methylcyclopropanecarboxylic acid . This quantifiable difference in acidity can alter reactivity, nucleophilic substitution kinetics, and formulation requirements.

Acidity comparison
Head-to-head
ΔpKa = −1.36
Reported higher acidity vs. non-halogenated analog
Predicted values; may influence protonation-state-dependent steps
pKa Acidity Cyclopropane Reactivity Nucleophilic Substitution

Validated Use as a Key Precursor in Solid-Phase Synthesis of Amyloid-β Inhibitors

2,2-Dichloro-1-methylcyclopropanecarboxylic acid has a documented and validated application as a precursor in the solid-phase synthesis of α-hydroxy esters, which function as inhibitors of amyloid-β production . This specific application is tied to its chemical structure, as it was used in structure-activity relationship (SAR) studies that identified a 5 µM screening hit for this class of inhibitors [1].

Synthetic validation
Literature context
Solid-phase α-hydroxy ester synthesis
Validated precursor for amyloid-β inhibitor SAR
Peer-reviewed method; not established for non-chlorinated analogs
Solid-Phase Synthesis Amyloid-β Inhibitor Alzheimer's Disease Medicinal Chemistry SAR

Derivatives Exhibit Plant Growth Regulatory Activity via Germination Enhancement

Phosphorylated derivatives of 1-methyl-2,2-dichlorocyclopropanecarboxylic acid were found to enhance the germination energy and laboratory germination of cereal, legume, and vegetable seeds [1]. This activity is linked to the unique reactivity of the dichlorocyclopropane core, which allows for phosphorylation without ring cleavage [1].

Plant growth activity
Class-level inference
Germination enhancement reported
Phosphorylated derivatives show seed treatment potential
Data from abstract; full comparative data to verify
Plant Growth Regulator Germination Phosphorylation Agrochemical Seed Treatment

Distinct Solid State and Thermal Properties Compared to Non-Chlorinated Analog

The introduction of two chlorine atoms at the 2,2-position of the cyclopropane ring drastically alters the physical state and thermal properties relative to the non-halogenated analog. The target compound is a solid at room temperature with a melting point of 60-65 °C , whereas 1-methylcyclopropanecarboxylic acid is a liquid or low-melting solid with a melting point of 30-32 °C . This difference in physical state and higher thermal stability can impact handling, storage, and formulation processes.

Thermal properties
Head-to-head
ΔTm ≈ +30 °C
Solid state vs. liquid/low-melting analog
May simplify handling and high-temperature protocols
Melting Point Boiling Point Solid State Physical Properties Formulation

Distinct Molecular Weight and Elemental Composition from 2,2-Dibromo Analog

The target compound (C₅H₆Cl₂O₂) has a molecular weight of 169.01 g/mol and a unique elemental composition [1]. This differentiates it from the 2,2-dibromo analog, which has a molecular weight of 257.91 g/mol . This significant difference in mass and the nature of the halogen atoms (chlorine vs. bromine) will result in distinct chemical reactivity (e.g., in nucleophilic substitution or cross-coupling reactions), different physical properties, and potentially different toxicological profiles.

Molecular identity
Head-to-head
ΔMW = −88.9 g/mol vs. Br analog
Chlorine vs. bromine reactivity and mass differentiation
Fundamental for halogen-specific coupling strategies
Molecular Weight Halogen Exchange Synthetic Intermediate Reactivity Toxicity

Recommended Research & Industrial Applications for 2,2-Dichloro-1-methylcyclopropanecarboxylic Acid (CAS 1447-14-9)


Medicinal Chemistry: Solid-Phase Synthesis of Amyloid-β Inhibitors

This compound is the documented precursor for the solid-phase synthesis of α-hydroxy esters that function as amyloid-β production inhibitors . Research groups focused on Alzheimer's disease therapeutics should procure this specific compound to replicate or extend structure-activity relationship (SAR) studies, as it is the validated building block for this chemical series . Substitution with an analog would require revalidation of the entire synthetic route.

Agrochemical Research: Synthesis of Plant Growth Regulators

Derivatives of this compound, specifically phosphorylated analogs, have demonstrated the ability to enhance seed germination in cereals, legumes, and vegetables [1]. Procurement of this compound is warranted for agrochemical research aimed at developing novel seed treatments or plant growth regulators. Its unique dichlorocyclopropane core allows for specific phosphorylation reactions that proceed without ring cleavage, a key structural feature for this application [1].

Organic Synthesis: Development of Novel Phosphorus-Containing Cyclopropanes

The compound's reactivity with three- and four-coordinate phosphorus acids, which proceeds without cleavage of the cyclopropane ring, makes it a valuable intermediate for creating new types of phosphorus-containing small rings [1]. Procurement is recommended for synthetic organic chemists exploring the chemical space of strained heterocyclic compounds and their potential applications in catalysis or materials science.

Application
Selection Property
Validation Focus
Solid-phase synthesis of amyloid-β inhibitors
Validated building block for α-hydroxy ester series
Replicate and extend SAR studies; confirm resin compatibility
Synthesis of plant growth regulators
Phosphorylatable dichlorocyclopropane core
Evaluate germination enhancement in target seed panels
Phosphorus-containing small ring development
Ring-retaining reactivity with P(III)/P(V) acids
Explore novel strained heterocycles for catalysis or materials

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


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